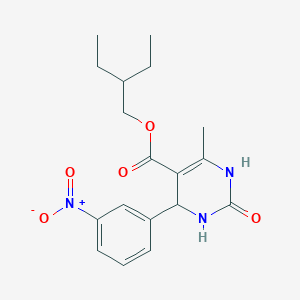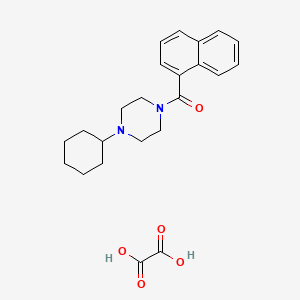
5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide, commonly known as DPI, is a potent inhibitor of NADPH oxidases, which are enzymes responsible for the production of reactive oxygen species (ROS) in various biological systems. DPI has been extensively used in scientific research to understand the role of ROS in various physiological and pathological conditions.
Mecanismo De Acción
DPI acts as a competitive inhibitor of NADPH oxidases by binding to their flavin adenine dinucleotide (FAD) binding site. This prevents the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of 5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide.
Biochemical and Physiological Effects:
DPI has been shown to inhibit the production of this compound in various biological systems, including neutrophils, endothelial cells, and smooth muscle cells. DPI has also been shown to reduce oxidative stress and inflammation in animal models of various diseases, including atherosclerosis, hypertension, and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPI is a potent and specific inhibitor of NADPH oxidases, making it an ideal tool for studying the role of 5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide in various biological systems. However, DPI has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when using DPI in lab experiments.
Direcciones Futuras
There are several future directions for research on DPI and its role in various biological systems. One potential area of research is the development of more potent and selective inhibitors of NADPH oxidases. Another area of research is the investigation of the role of 5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide in aging and age-related diseases. Additionally, DPI may have potential therapeutic applications in various diseases, and further research is needed to explore its potential clinical utility.
Métodos De Síntesis
DPI can be synthesized by the reaction of 2,5-dioxo-1-pyrrolidinecarboxylic acid with 2-methoxybenzylamine followed by the reaction with isophthalic acid chloride. The resulting compound is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
DPI has been widely used in scientific research to investigate the role of NADPH oxidases in various biological systems, including cardiovascular, respiratory, and immune systems. DPI has been used to study the effect of 5-(2,5-dioxo-1-pyrrolidinyl)-N,N'-bis(2-methoxyphenyl)isophthalamide on cell signaling, apoptosis, and inflammation. DPI has also been used to investigate the role of this compound in the development of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-34-21-9-5-3-7-19(21)27-25(32)16-13-17(15-18(14-16)29-23(30)11-12-24(29)31)26(33)28-20-8-4-6-10-22(20)35-2/h3-10,13-15H,11-12H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSWJQWVPUEEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)CCC3=O)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)


![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)

![(4-chlorophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B4954751.png)


![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
